molecular formula C7H4F3NaO4S B8482991 Sodium 4-(trifluoromethoxy)benzenesulfonate

Sodium 4-(trifluoromethoxy)benzenesulfonate

Cat. No.: B8482991
M. Wt: 264.16 g/mol
InChI Key: LFGFWMLYHKXFGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(trifluoromethoxy)benzenesulfonate is a useful research compound. Its molecular formula is C7H4F3NaO4S and its molecular weight is 264.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4F3NaO4S

Molecular Weight

264.16 g/mol

IUPAC Name

sodium;4-(trifluoromethoxy)benzenesulfonate

InChI

InChI=1S/C7H5F3O4S.Na/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1

InChI Key

LFGFWMLYHKXFGU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL flask equipped with a stir-bar and a nitrogen bubbler was charged with (trifluoromethoxy)-benzene (5.015 g) at room temperature. Oleum (15% SO3, 9.30 g) was added to the above flask at 10° C. The reaction mixture was allowed to warm to room temperature and stirred at room temperature for 15 h. A sodium hydroxide solution (7.75 g, in 23 mL water) was slowly added to the reaction mixture while the reaction mixture was cooled with an ice-water bath. The resulting solid was collected by filtration, dried under vacuum, and then extracted with refluxing ethanol. The ethanol solution was dried to give sodium 4-(trifluoromethoxy)benzenesulfonate (3FMBSNa) 2.0 g (yield 24%): 1H NMR (D2O) 7.45 (d, J=9 Hz, 2H), 7.89 (m, 2H) ppm; 19F NMR (D2O)-58.1 (s) ppm.
Quantity
5.015 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

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